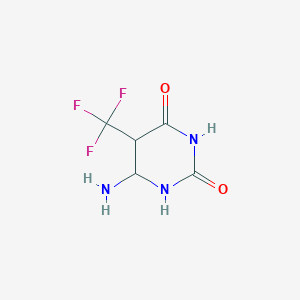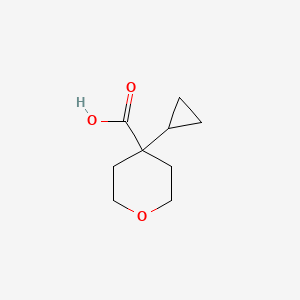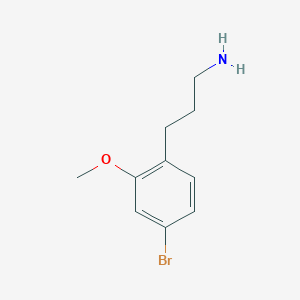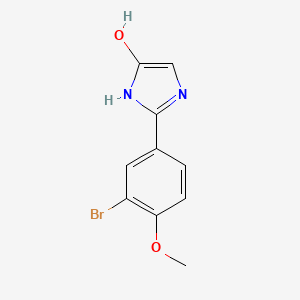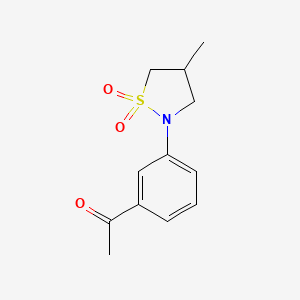
2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiazolidinedione and acetylphenyl groups. Thiazolidinediones are a class of compounds that contain a five-membered C3NS ring. They are used in medicine due to their antidiabetic effects . The acetylphenyl group is a common moiety in organic chemistry and can contribute to the bioactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isothiocyanates, which are structurally similar, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the use of amines and thiophosgene .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Computational methods, such as DFT/B3LYP, can also be used to predict the molecular structure .Chemical Reactions Analysis
Isocyanates, which are similar to this compound, are known to be reactive electrophiles. They can react with a variety of nucleophiles including alcohols, amines, and even water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 3-Acetylphenyl acetate, a compound with a similar acetylphenyl group, has a density of 1.1±0.1 g/cm3, a boiling point of 279.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its antimicrobial activities . Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) determined using the broth microdilution method .
Molecular Docking Studies
Molecular docking studies are also a field of application for this compound. These studies help in understanding the interaction between the compound and target proteins at the molecular level, which is crucial for drug design and discovery .
Pharmacological Research
In pharmacology, compounds like 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione are studied for their potential therapeutic effects. For example, related thiophene derivatives have been evaluated for their antioxidant activity .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as oximes and hydrazones, are known to react with aldehydes and ketones . The nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities . Additionally, compounds that affect the acetyl CoA pathway have been studied for their impact on various metabolic processes .
Pharmacokinetics
A related compound, celiprolol, a third-generation β-blocker, has been studied for its pharmacokinetic properties .
Result of Action
Related compounds, such as oximes and hydrazones, are known to undergo various chemical reactions that result in the formation of new compounds .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Safety and Hazards
As with any chemical compound, handling “2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione” would require appropriate safety measures. For example, 3-Acetylphenyl isocyanate, a related compound, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-7-13(17(15,16)8-9)12-5-3-4-11(6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHCRBJGROKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

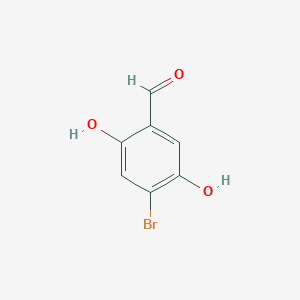
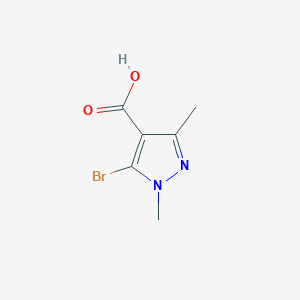
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

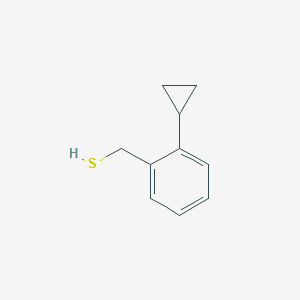

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
